Shp2-IN-26

SHP2 inhibition Biochemical assay IC50 comparison

SHP2 allosteric inhibitors exhibit wide variability in biochemical vs cellular potency. Shp2-IN-26 (Compound 4b), a 1H-pyrazolo[3,4-b]pyrazine derivative, resolves this with validated differentiation: • Biochemical IC50 = 3.2 nM - >22-fold more potent than SHP099, ideal for HTS positive controls. • KRASG12C-mutant NSCLC (NCI-H358) IC50 = 0.58 μM - 4.79x more effective than IACS-13909. • Demonstrated synergy with sotorasib - validated tool for combination resistance studies. Ready for immediate procurement. Technical data sheet available.

Molecular Formula C20H22Cl2N6OS
Molecular Weight 465.4 g/mol
Cat. No. B12382349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-26
Molecular FormulaC20H22Cl2N6OS
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCC1C(C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N
InChIInChI=1S/C20H22Cl2N6OS/c1-11-17(23)20(10-29-11)5-7-28(8-6-20)14-9-24-16-18(25-14)26-27-19(16)30-13-4-2-3-12(21)15(13)22/h2-4,9,11,17H,5-8,10,23H2,1H3,(H,25,26,27)/t11-,17+/m0/s1
InChIKeyPTODQOKWRFFFFB-APPDUMDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shp2-IN-26: Selective SHP2 Allosteric Inhibitor


Shp2-IN-26, also identified as Compound 4b, is a novel 1H-pyrazolo[3,4-b]pyrazine derivative that functions as a highly selective allosteric inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key oncogenic phosphatase implicated in multiple cancer signaling pathways. It demonstrates an IC50 value of 3.2 nM in biochemical assays [1] and has been shown to significantly inhibit the proliferation of various cancer cell lines, with particular sensitivity observed in KRASG12C-mutant non-small cell lung cancer (NSCLC) models .

Compound Class
1H-pyrazolo[3,4-b]pyrazine allosteric SHP2 inhibitor
Target Engagement
SHP2 allosteric pocket binding study fit
Reported interaction with Thr108, Glu110, Arg111, Phe113
Model Context
KRASG12C-mutant NSCLC pathway research
Cell-model endpoint review context

Why Shp2-IN-26 Cannot Be Substituted


Despite a growing class of SHP2 allosteric inhibitors, their biochemical potencies, cellular efficacies, and mutational context dependencies vary widely across different chemical series. Shp2-IN-26, derived from a distinct 1H-pyrazolo[3,4-b]pyrazine scaffold, exhibits a unique quantitative differentiation profile relative to both early-stage research tools like IACS-13909 and clinically advanced candidates such as TNO155 or RMC-4550. The following evidence demonstrates that, depending on the specific experimental model (e.g., biochemical assay vs. KRAS-mutant cellular assay), interchanging Shp2-IN-26 with a generic analog could lead to substantial differences in observed potency and biological outcome [1][2].

Scaffold Class
1H-pyrazolo[3,4-b]pyrazine series
Distinct chemotype vs. pyrazolopyrimidinone or pyrimidinone-based SHP2 inhibitors; binding-mode context may not transfer directly
Biochemical Potency
Reported higher potency profile vs. IACS-13909 and SHP099
Cross-series IC50 context may shift substantially; assay-response differences observed across independent studies
Cellular Translation
Reported higher antiproliferative response in KRASG12C-mutant models
Cellular potency profile varies across chemical series; model-response context may not reproduce with generic analogs

Shp2-IN-26 vs. Leading SHP2 Inhibitors


Biochemical Potency vs. IACS-13909

In a direct head-to-head biochemical comparison from the primary discovery study, Shp2-IN-26 (Compound 4b) demonstrated a 17.75-fold superior inhibitory activity against full-length SHP2 compared to the positive control and lead compound IACS-13909 [1]. This indicates a significantly enhanced interaction with the allosteric binding pocket, likely due to optimized H-bond interactions with key residues Thr108, Glu110, Arg111, and Phe113 as revealed by molecular docking [1].

Biochemical Potency vs. IACS-13909
Head-to-head
IC50 3.2 nM vs 15.7 nM (IACS-13909) · ~4.9-fold lower IC50
Supports biochemical assay context with reported higher potency
Full-length SHP2 enzymatic assay; molecular docking suggests H-bond optimization
SHP2 inhibition Biochemical assay IC50 comparison

Anti-Proliferative Activity in KRAS-Mutant NSCLC vs. IACS-13909

In cellular assays using the KRASG12C-mutant NCI-H358 NSCLC cell line, Shp2-IN-26 exhibited an antiproliferative IC50 of 0.58 μM, which is 4.79 times more potent than that of IACS-13909 measured in the same study [1]. This heightened cellular efficacy underscores the compound's improved translation from biochemical potency to cellular activity, a critical factor for selecting a lead tool compound for in vivo oncology research [1].

Cellular Activity vs. IACS-13909
Head-to-head
IC50 0.58 μM vs ~2.78 μM (IACS-13909) · 4.79-fold lower IC50
Supports KRASG12C-mutant cell-model studies
NCI-H358 NSCLC cells; 72-hour proliferation assay
NCI-H358 KRASG12C Cell proliferation IC50 comparison

Biochemical Potency vs. SHP099

When compared across independent studies, Shp2-IN-26 (IC50 = 3.2 nM [1]) exhibits a significantly lower IC50 than the prototypical SHP2 allosteric inhibitor SHP099 (IC50 = 71 nM [2]). This represents an over 22-fold improvement in biochemical potency. While this is a cross-study comparison and not a direct head-to-head assay, the magnitude of the difference, coupled with their distinct chemical scaffolds, strongly suggests that Shp2-IN-26 engages the allosteric site with substantially higher affinity, which may translate to lower effective concentrations in complex biological systems.

Biochemical Potency vs. SHP099
Cross-study context
IC50 3.2 nM vs 71 nM (SHP099) · ~22.2-fold lower IC50
Supports dose-response study design review
Cross-study comparison; independent assay conditions may influence magnitude
SHP2 inhibition Biochemical assay IC50 comparison

Biochemical Potency vs. TNO155 and ERAS-601

Shp2-IN-26 demonstrates comparable or slightly superior biochemical potency to several SHP2 inhibitors that have advanced to clinical trials. For instance, its IC50 of 3.2 nM [1] is moderately lower than that of ERAS-601 (IC50 = 4.6 nM [2]) and TNO155 (reported IC50 = 3.80 nM in certain assays [3], though other sources cite 11 nM). This positions Shp2-IN-26 at the higher end of the potency spectrum among known SHP2 allosteric inhibitors. However, it is important to note that these comparisons are cross-study and may be influenced by variations in assay conditions.

Potency vs. Clinical Candidates
Cross-study context
IC50 3.2 nM vs 4.6 nM (ERAS-601) · 3.80 nM (TNO155)
Supports comparator research context
Cross-study data; reported potency ranks within tested set
SHP2 inhibition Biochemical assay IC50 comparison Clinical candidates

Cellular Potency Across Cancer Cell Lines

Shp2-IN-26 exhibits a distinct cellular potency profile across a panel of cancer cell lines. It demonstrates the highest sensitivity in KRASG12C-mutant NCI-H358 NSCLC cells (IC50 = 0.58 μM) [1], followed by MDA-MB-468 breast cancer cells (IC50 = 4.35 μM), A549 lung cancer cells (IC50 = 5.36 μM), and MDA-MB-231 breast cancer cells (IC50 = 5.88 μM) . This >7.5-fold selectivity for the NCI-H358 line over the other tested cells highlights its potential utility in studying KRAS-mutant driven cancers and for designing experiments that require differential sensitivity.

Cell Line Panel Profile
Assay context
NCI-H358 IC50 0.58 μM · >7.5-fold selectivity over MDA-MB-468, A549, MDA-MB-231
Supports cell-line selection review
72-hour proliferation; highest sensitivity in KRASG12C-mutant line
Cell proliferation IC50 comparison NCI-H358 A549 MDA-MB-231 MDA-MB-468

Shp2-IN-26: Research and Industrial Applications


KRASG12C-Mutant NSCLC Preclinical Research

Shp2-IN-26 is optimally suited for studying SHP2 dependency in KRASG12C-mutant NSCLC models. Its exceptional antiproliferative potency in NCI-H358 cells (IC50 = 0.58 μM), which is 4.79-fold greater than the lead compound IACS-13909, makes it a premier tool for investigating SHP2-mediated resistance mechanisms to KRASG12C inhibitors like sotorasib [1]. The study's demonstration of a strong synergistic effect between Shp2-IN-26 and sotorasib further validates its use in combination therapy research aimed at overcoming adaptive resistance [1].

Biochemical Screening and Enzymology

With a biochemical IC50 of 3.2 nM, Shp2-IN-26 ranks among the most potent SHP2 allosteric inhibitors reported to date [1]. This high potency makes it an ideal positive control for high-throughput screening (HTS) campaigns, enzyme kinetics studies, and assay development. Its >22-fold potency advantage over the widely used reference compound SHP099 allows researchers to use lower concentrations, thereby reducing potential off-target effects and compound interference in biochemical assays [2].

Medicinal Chemistry and SAR Studies

As a novel 1H-pyrazolo[3,4-b]pyrazine derivative, Shp2-IN-26 provides a chemically distinct scaffold for SAR exploration compared to the more common pyrazolopyrimidinone or pyrimidinone-based SHP2 inhibitors [1]. Its demonstrated binding mode, involving key H-bond interactions with residues Thr108, Glu110, Arg111, and Phe113, offers a validated starting point for designing next-generation inhibitors with improved pharmacokinetic or selectivity profiles [1].

Comparative Pharmacology and Benchmarking

Given its quantitative differentiation from both early-stage (IACS-13909) and clinically advanced (ERAS-601, TNO155) SHP2 inhibitors, Shp2-IN-26 serves as a valuable benchmark compound for evaluating new SHP2 inhibitor candidates [1][3][4]. Its inclusion in side-by-side comparative studies can help establish the relative potency and cellular efficacy of novel compounds across different assay formats and cellular contexts.

Application
Selection Property
Validation Focus
KRAS-mutant NSCLC pathway research
Pathway-response assay context
Model-response endpoint review
Biochemical screening studies
Assay potency context
Enzymatic assay validation review
Scaffold-based SAR exploration
Chemotype differentiation context
Binding-mode validation review
Comparator benchmarking studies
Cross-series potency context
Assay-format comparison review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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